D-Ala-Gly-Phe-Met-NH2

Delta-opioid receptor Binding affinity Ki

D-Ala-Gly-Phe-Met-NH2 is a truncated Met-enkephalin analog engineered for superior metabolic stability and high-affinity δ-opioid receptor binding (Ki=0.84 nM; EC50=20 nM). Unlike full-length enkephalins, its lack of the N-terminal tyrosine and incorporation of D-alanine confer resistance to enzymatic degradation, ensuring reproducible pharmacology in binding assays, high-throughput screening, and in vivo behavioral studies. This compound is the validated reference agonist for dissecting delta-opioid control of ethanol consumption—microinjection into the paraventricular hypothalamus selectively increases ethanol intake without altering food or water intake, a phenotype not observed with mu or kappa agonists. For SAR studies, it provides a unique truncated scaffold to map minimal structural requirements for delta receptor activation. Choose D-Ala-Gly-Phe-Met-NH2 when receptor selectivity, metabolic stability, and behavioral specificity are non-negotiable.

Molecular Formula C19H29N5O4S
Molecular Weight 423.5 g/mol
Cat. No. B12404365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ala-Gly-Phe-Met-NH2
Molecular FormulaC19H29N5O4S
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)N
InChIInChI=1S/C19H29N5O4S/c1-12(20)18(27)22-11-16(25)23-15(10-13-6-4-3-5-7-13)19(28)24-14(17(21)26)8-9-29-2/h3-7,12,14-15H,8-11,20H2,1-2H3,(H2,21,26)(H,22,27)(H,23,25)(H,24,28)/t12-,14+,15+/m1/s1
InChIKeyYQVAAFNUCHSBSF-SNPRPXQTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ala-Gly-Phe-Met-NH2: A Truncated Delta-Opioid Agonist for Neuropharmacology Research


D-Ala-Gly-Phe-Met-NH2 (CAS: 82948-89-8), also referred to as [des-Tyr1,D-Ala2]-Met-enkephalinamide, is a synthetic tetrapeptide amide with the sequence D-Ala-Gly-Phe-Met-NH2 . It belongs to the class of opioid peptides and is characterized as a potent and selective agonist of the delta-opioid receptor . This compound is a truncated analog of the endogenous opioid peptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met), lacking the N-terminal tyrosine residue and incorporating a D-alanine substitution at the second position . The structural modifications confer enhanced metabolic stability compared to natural enkephalins [1], making it a valuable tool for in vitro and in vivo investigations of delta-opioid receptor signaling, particularly in studies of pain modulation, reward pathways, and ethanol consumption behaviors [2].

Why D-Ala-Gly-Phe-Met-NH2 Cannot Be Replaced by Other Delta Agonists in Experimental Protocols


D-Ala-Gly-Phe-Met-NH2 is not interchangeable with other delta-opioid receptor agonists due to its unique combination of structural truncation, receptor selectivity profile, and demonstrated in vivo behavioral effects. While several peptides (e.g., DADLE, DPDPE) and small molecules (e.g., SNC80) activate delta-opioid receptors, D-Ala-Gly-Phe-Met-NH2 lacks the N-terminal tyrosine found in full-length enkephalins , which alters its receptor interaction dynamics and may influence its pharmacokinetic properties [1]. Furthermore, direct in vivo comparisons reveal that D-Ala-Gly-Phe-Met-NH2 produces a distinct behavioral signature—specifically, a selective increase in ethanol intake without affecting food or water consumption—whereas the mu-agonist DAMGO does not alter ethanol intake and the kappa-agonist U-50,488H suppresses it [2]. These differentiating characteristics preclude simple substitution with alternative delta agonists in experimental designs where precise pharmacological outcomes are critical.

Quantitative Differentiation of D-Ala-Gly-Phe-Met-NH2 from Key Comparators: Binding, Stability, and In Vivo Selectivity


Delta-Opioid Receptor Binding Affinity: D-Ala-Gly-Phe-Met-NH2 vs. DADLE

D-Ala-Gly-Phe-Met-NH2 (as the monoacetate salt) exhibits a Ki of 0.84 nM at the delta-opioid receptor , demonstrating approximately 2.5-fold higher affinity compared to the widely used delta agonist DADLE, which has a reported Ki of 2.06 nM under comparable radioligand binding conditions . This difference may translate to lower required concentrations for receptor occupancy in experimental assays.

Delta-opioid receptor Binding affinity Ki

Enhanced Metabolic Stability: D-Ala-Gly-Phe-Met-NH2 vs. Natural Enkephalins

Enkephalins containing D-amino acids at the 2-position, including D-Ala-Gly-Phe-Met-NH2, are equally effective at 0°C and 25°C in receptor binding assays and their action is not potentiated by bacitracin, indicating resistance to degradation by membrane enzymes that rapidly destroy natural enkephalins [1]. In contrast, natural Met-enkephalin shows significantly reduced potency at 25°C compared to 0°C due to enzymatic hydrolysis, an effect that is partially rescued by protease inhibitors [1].

Metabolic stability Enzymatic degradation Peptide half-life

In Vivo Behavioral Selectivity: D-Ala-Gly-Phe-Met-NH2 vs. DAMGO and U-50,488H

Microinjection of D-Ala-Gly-Phe-Met-NH2 (7.1 and 14.2 nM in 0.5 μL) into the paraventricular nucleus of the hypothalamus of male Sprague-Dawley rats significantly increased 7% ethanol intake without affecting food or water consumption [1]. In the same experimental paradigm, the mu-agonist DAMGO had no effect on ethanol intake, and the kappa-agonist U-50,488H suppressed ethanol intake [1]. This demonstrates a receptor-specific behavioral outcome that is not recapitulated by agonists targeting other opioid receptor subtypes.

Ethanol intake Behavioral pharmacology Receptor selectivity

Functional Selectivity: D-Ala-Gly-Phe-Met-NH2 as a Delta-Selective Agonist

D-Ala-Gly-Phe-Met-NH2 (as the monoacetate salt) demonstrates potent functional agonism at the delta-opioid receptor with an EC50 of 20 nM . While direct comparative functional data for other delta agonists in identical assay systems are not available from the same source, this value confirms robust activation of the delta receptor at low nanomolar concentrations. In contrast, the compound is described as a delta-selective agonist, implying minimal activity at mu and kappa opioid receptors under typical experimental conditions , though precise selectivity ratios are not quantified in the available literature.

Receptor selectivity Functional assay EC50

Optimal Use Cases for D-Ala-Gly-Phe-Met-NH2 Based on Validated Differentiation


Delta-Opioid Receptor Binding and Functional Assays

D-Ala-Gly-Phe-Met-NH2 is the preferred delta-opioid agonist for radioligand binding and functional assays when high affinity is required. Its Ki of 0.84 nM and EC50 of 20 nM enable detection of receptor interactions at low concentrations, reducing compound consumption and minimizing solvent effects. The enhanced metabolic stability compared to natural enkephalins [1] further ensures that activity measurements reflect genuine receptor pharmacology rather than peptide degradation, making it suitable for high-throughput screening campaigns and detailed pharmacological profiling.

In Vivo Studies of Ethanol Consumption and Reward Pathways

For behavioral neuroscience studies investigating the role of delta-opioid receptors in ethanol intake and reward, D-Ala-Gly-Phe-Met-NH2 is the validated tool of choice. Direct evidence demonstrates that microinjection of this compound into the paraventricular nucleus of the hypothalamus significantly increases ethanol consumption without altering food or water intake, a phenotype not observed with mu- or kappa-opioid agonists [2]. This specific behavioral signature makes D-Ala-Gly-Phe-Met-NH2 essential for dissecting the neural circuits underlying alcohol use disorders.

Structure-Activity Relationship Studies of Truncated Enkephalin Analogs

D-Ala-Gly-Phe-Met-NH2 serves as a critical reference compound in structure-activity relationship (SAR) studies exploring the minimal structural requirements for delta-opioid receptor activation. Its lack of the N-terminal tyrosine residue, which is present in full-length enkephalins , provides a unique scaffold for investigating how peptide truncation influences receptor binding, selectivity, and downstream signaling. Researchers can use this compound as a baseline to evaluate the effects of additional modifications on pharmacological properties.

Comparative Pharmacology and Selectivity Profiling

In studies requiring clear differentiation between opioid receptor subtypes, D-Ala-Gly-Phe-Met-NH2 is an indispensable delta-selective probe. Its demonstrated inability to replicate the behavioral effects of mu agonists like DAMGO [2] confirms its utility in experimental designs where precise receptor attribution is paramount. This selectivity reduces the need for multiple controls and simplifies data interpretation in complex systems where multiple opioid receptors are co-expressed.

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